4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide
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Overview
Description
4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is an organic compound that belongs to the class of sulfides Sulfides are characterized by the presence of a sulfur atom bonded to two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form bonds with various biological molecules, influencing their function. Additionally, the aromatic rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzylphenyl sulfide
- 4-Methylbenzyl phenyl sulfide
- Dibenzyl sulfide
Comparison
Compared to similar compounds, 4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide has unique structural features that confer distinct chemical and biological properties. Its tetrahydroquinazoline ring system and the presence of both methyl and phenyl groups make it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4-phenylsulfanyl-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2S2/c1-16-11-13-17(14-12-16)15-25-22-23-20-10-6-5-9-19(20)21(24-22)26-18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZLFZRQYFRWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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